molecular formula C10H11Cl2N3O2 B1143095 Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate CAS No. 171091-03-5

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate

Cat. No.: B1143095
CAS No.: 171091-03-5
M. Wt: 276.11924
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate typically involves the reaction of ethyl 2-aminoacetate with 2,4-dichlorophenylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dichlorophenyl ring can interact with hydrophobic regions of proteins, potentially altering their activity .

Comparison with Similar Compounds

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate can be compared with similar compounds such as:

Biological Activity

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate (CAS No. 171091-03-5) is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₀H₁₁Cl₂N₃O₂
  • Molecular Weight : 276.12 g/mol
  • Density : 1.43 g/cm³
  • Boiling Point : 377.74 °C
  • Flash Point : 182.25 °C

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its cytotoxicity, antimicrobial effects, and its mechanism of action.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the dichlorophenyl group is crucial for enhancing cytotoxicity against various cancer cell lines.

  • Case Study : A study demonstrated that derivatives of hydrazone compounds exhibited IC₅₀ values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The compound's structure allows it to interact effectively with cellular targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent.

  • Research Findings : In vitro tests indicated that this compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • The dichlorophenyl group enhances lipophilicity, improving cell membrane penetration.
  • The hydrazone linkage is essential for biological activity, as it facilitates interactions with target proteins through hydrogen bonding and hydrophobic interactions .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC₅₀ (µg/mL)Mechanism of Action
AnticancerA-4311.98 ± 1.22Induction of apoptosis
AnticancerJurkat<1.61Disruption of cell cycle
AntimicrobialStaphylococcus aureus15.0Membrane disruption
AntimicrobialEscherichia coli20.0Inhibition of metabolic pathways

Properties

IUPAC Name

ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFKHQNRZCFCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)Cl)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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